molecular formula C8H13N3O3 B8014463 tert-butyl N-(1,2,4-oxadiazol-3-ylmethyl)carbamate

tert-butyl N-(1,2,4-oxadiazol-3-ylmethyl)carbamate

Cat. No.: B8014463
M. Wt: 199.21 g/mol
InChI Key: HIGGJIRNWHBFMB-UHFFFAOYSA-N
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Description

tert-Butyl N-(1,2,4-oxadiazol-3-ylmethyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 1,2,4-oxadiazole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1,2,4-oxadiazol-3-ylmethyl)carbamate typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives.

    Attachment of the methylene bridge: This step involves the reaction of the 1,2,4-oxadiazole with a suitable methylene donor, such as formaldehyde or its equivalents.

    Introduction of the tert-butyl carbamate group: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of oxadiazole derivatives with different oxidation states.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it or modifying its electronic properties.

    Substitution: The tert-butyl carbamate group can be substituted under appropriate conditions, such as nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can react with the carbamate group under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce partially or fully reduced oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(1,2,4-oxadiazol-3-ylmethyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The oxadiazole ring is known for its bioactivity, and the carbamate group can enhance the compound’s stability and bioavailability. Researchers explore its use in developing new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which tert-butyl N-(1,2,4-oxadiazol-3-ylmethyl)carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The oxadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, while the carbamate group can enhance the compound’s metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-oxiranylmethyl)carbamate
  • **tert-Butyl N-(4-aminobutyl

Properties

IUPAC Name

tert-butyl N-(1,2,4-oxadiazol-3-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-8(2,3)14-7(12)9-4-6-10-5-13-11-6/h5H,4H2,1-3H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGGJIRNWHBFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NOC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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